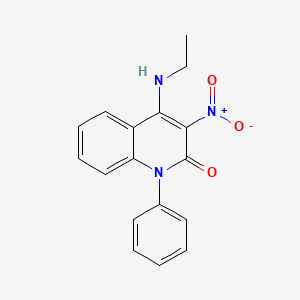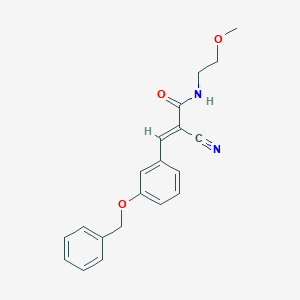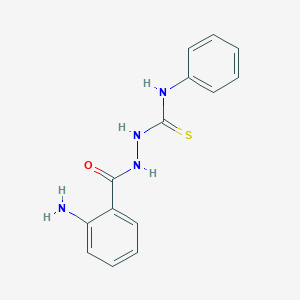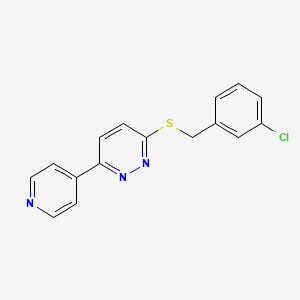![molecular formula C18H15NOS B2425451 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone CAS No. 400076-25-7](/img/structure/B2425451.png)
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone” is a chemical compound1. However, detailed information about this compound is not readily available in the sources I found.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and theoretical calculations. However, I couldn’t find specific data on the molecular structure of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. I couldn’t find specific information on the physical and chemical properties of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.科学的研究の応用
Catalytic Behavior in Ethylene Reactivity
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is utilized in synthesizing NNN tridentate ligands coordinated with iron(II) and cobalt(II) dichloride. These complexes exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization, with parameters such as elevated ethylene pressure enhancing activity (Sun et al., 2007).
Anticancer Properties
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates potent antiproliferative activity. Its mechanisms include forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase (Via et al., 2008).
Plant Growth Promoting Effects
Certain quinolinyl chalcones synthesized from similar precursors show effects on plant growth. These compounds have been tested on crops like Hibiscus, Mint, and Basil, indicating potential agricultural applications (Hassan et al., 2020).
Antimicrobial Activity
Various substituted 1,2,3-triazole derivatives synthesized from similar quinolone structures exhibit significant antimicrobial activity. These compounds are effective against a range of microbes, including resistant strains (Holla et al., 2005).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, related in structure, show in vitro activity against Mycobacterium tuberculosis. Some compounds also exhibit no toxic effects against certain cell lines, suggesting potential in tuberculosis treatment (Chitra et al., 2011).
Safety And Hazards
Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.
将来の方向性
As for future directions, further research and studies would be needed to fully understand and characterize “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”. This could include its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult a specialist or refer to relevant scientific literature.
特性
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

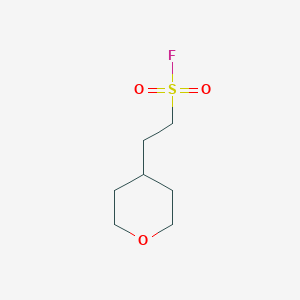
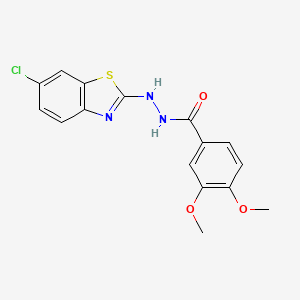
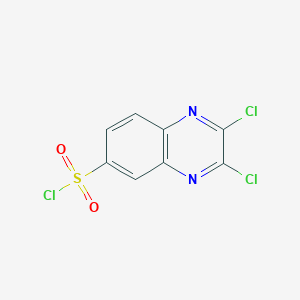
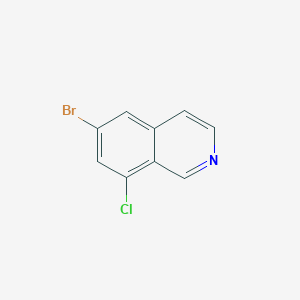
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
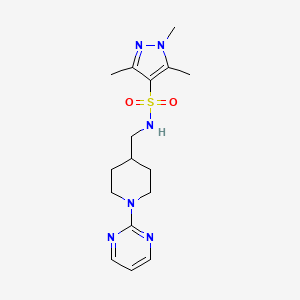
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2425385.png)
